molecular formula C8H9NO3 B1433715 methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 1803589-57-2

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1433715
CAS RN: 1803589-57-2
M. Wt: 167.16 g/mol
InChI Key: WUVDPBGFXRDGMJ-UHFFFAOYSA-N
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Description

“Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The InChI code for “methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate” is 1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .


Physical And Chemical Properties Analysis

“Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate” is a solid compound . The compound’s IUPAC name is “methyl 4-formyl-1H-pyrrole-2-carboxylate” and its InChI key is MIBDQVZPRVDXQP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of novel antimicrobial agents using a series of derivatives synthesized via a series of reactions including cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation. These derivatives displayed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The introduction of a methoxy group into the structure further increased this activity, suggesting these compounds as potential templates for new antimicrobial agents (Hublikar et al., 2019).

Organic Synthesis and Medicinal Chemistry

Further research includes the synthesis of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, starting from commercial arylacetonitriles. This process, involving four steps, yielded compounds of potential therapeutic interest, highlighting the compound's utility as a building block in medicinal chemistry (Rochais et al., 2004).

Structural and Theoretical Studies

Additionally, the compound has been a subject of structural and theoretical studies, such as the investigation into the aromaticity of dihetero analogues of pentalene dianion, which included derivatives of methyl furo[3,2-b]pyrrole-5-carboxylate. These studies provide insights into the aromatic character of these systems, which is crucial for understanding their stability and reactivity (Cyrański et al., 2001).

Catalysis and Synthesis

Research on catalysis and synthesis methods also includes the development of a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method introduces a substituent at the pyrrole nitrogen, showcasing the versatility of the compound in organic synthesis (Galenko et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for “methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate” could involve further exploration of its synthesis methods, chemical properties, and potential applications. Given the wide range of biological activities exhibited by pyrrole derivatives, there may be potential for the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(4-10)3-9-7(5)8(11)12-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVDPBGFXRDGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

CAS RN

1803589-57-2
Record name methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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